Valeric acid
Overview
Description
Introduction to Valeric Acid Valeric acid, also known as pentanoic acid, is a straight-chain alkyl carboxylic acid with the chemical formula C5H10O2. It is an important chemical used in the synthesis of various industrial and pharmaceutical products.
Synthesis Analysis
- Valeric acid can be synthesized through the oxidation of aldehydes and ketones, as well as through Grignard reactions involving carbon dioxide and other reagents (Tschesche & Wirth, 1981).
- Other methods include the transformation of bio-derived acids into fuel-like alkanes via ketonic decarboxylation and hydrodeoxygenation, highlighting its potential as a renewable resource (Simakova & Murzin, 2016).
Molecular Structure Analysis
- The molecular structure of valeric acid has been studied using various spectroscopic methods. Infrared and Raman spectroscopy have been particularly useful in understanding its structural stability and vibrational characteristics (Badawi, Förner, & Ali, 2014).
Chemical Reactions and Properties
- Valeric acid participates in various chemical reactions typical of carboxylic acids, such as esterification and amide formation. Its reactivity can be influenced by the presence of different catalysts and reaction conditions.
- It shows specific interactions in its ionized state, particularly in cluster formations and in reactions involving proton transfer (Gámez, Pysanenko, Farnik, & Ončák, 2019).
Physical Properties Analysis
- Valeric acid is a colorless liquid at room temperature and has a characteristic strong odor. It is miscible with water and various organic solvents.
- Its boiling point, melting point, and other physical properties can be determined through various analytical techniques.
Chemical Properties Analysis
- As a carboxylic acid, valeric acid is acidic in nature and can participate in neutralization reactions.
- It forms salts with metals and esters with alcohols, which are often used in fragrances and flavorings.
Scientific Research Applications
Catalytic Pyrolysis for Biofuel Production : Valeric acid is shown to be an efficient renewable platform chemical derived from lignocellulosic biomass. Catalytic pyrolysis using nano-sized catalysts like SiO2, γ-Al2O3, CeO2/SiO2, etc., can convert valeric acid into valuable biofuels and chemicals (Kulyk et al., 2017).
Renewable Production of Valeric Acid : Using engineered Escherichia coli, valeric acid can be produced renewably from glucose. This presents an alternative to traditional petroleum-based methods, offering a sustainable approach to producing this valuable chemical intermediate (Dhande, Xiong, & Zhang, 2012).
Synthesis of Ethyl Valerate from Crude Glycerol : A novel process has been developed to produce ethyl valerate, a valuable ester, from crude glycerol. This involves propionic acid fermentation combined with chain elongation, showcasing a method to convert waste streams into valuable chemicals (Ganigué et al., 2019).
Anticancer Activity in Liver Cancer Treatment : Valeric acid has demonstrated potential as an anticancer agent, particularly in the treatment of liver cancer. It acts as a histone deacetylase (HDAC) inhibitor, affecting various cancer-related pathways and inducing apoptosis (Han, Nusbaum, Chen, & Zhu, 2020).
Enzymatic Synthesis of Valeric Esters : The enzymatic synthesis of ethyl valerate, a promising energy source and industrial chemical, has been explored using valeric acid and ethanol under solvent-free conditions. This highlights an efficient and environmentally friendly approach for ester production (Bhavsar & Yadav, 2018).
Conversion of Biomass-derived Levulinic Acid : Valeric acid can be produced from biomass-derived levulinic acid using metal triflates and Pd/C as catalysts. This process offers an efficient route for converting biomass into valuable chemicals, with high conversion and selectivity (Zhou, Zhu, Deng, & Fu, 2018).
Improved Antibody Production in CHO Cell Cultures : Valeric acid has been found to increase monoclonal antibody production in recombinant CHO cell cultures. It induces cell cycle arrest at the G1 phase, thereby enhancing culture longevity and specific antibody productivity (Park et al., 2016).
Biofuel Production from Butenes : Valeric acid has been used in the production of ester-type lubricants for refrigeration systems. It is derived from butene cuts through hydroformylation and oxidation processes, highlighting its role in the development of new biofuels (Bahrmann et al., 1997).
properties
IUPAC Name |
pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
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Record name | valeric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Valeric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19455-21-1 (potassium salt), 42739-38-8 (ammonium salt), 556-38-7 (zinc salt), 6106-41-8 (hydrochloride salt), 70268-41-6 (manganese(+2) salt) | |
Record name | Pentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021655 | |
Record name | Pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021655 | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless liquid with an unpleasant odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odour | |
Record name | PENTANOIC ACID | |
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Record name | Pentanoic acid | |
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Record name | n-Pentanoic acid | |
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Record name | Valeric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
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Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Valeric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
365 °F at 760 mmHg (NTP, 1992), 186-187 °C | |
Record name | PENTANOIC ACID | |
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Record name | N-Valeric Acid | |
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URL | https://www.drugbank.ca/drugs/DB02406 | |
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Record name | n-PENTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
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Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
192 °F (NTP, 1992), 96 °C, 205 °F (96 °C) (Open cup), 86 °C c.c. | |
Record name | PENTANOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/1683 | |
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Record name | n-Pentanoic acid | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in oxygenated solvents., Slightly soluble in carbon tetrachloride, In water, 2.4X10+4 mg/L at 25 °C, 24.0 mg/mL, Solubility in water, g/100ml: 2.4, miscible with alcohol, ether, 1 ml in 40 ml water | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Valeric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02406 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Valeric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Valeric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.939 (USCG, 1999) - Less dense than water; will float, 0.939 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.935-0.940 | |
Record name | PENTANOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/1683 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Valeric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.52 | |
Record name | PENTANOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/1683 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
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Vapor Pressure |
1 mmHg at 108 °F ; 40 mmHg at 226.0 °F; 760 mmHg at 363.9 °F (NTP, 1992), 0.19 [mmHg], Vapor pressure, kPa at 20 °C: 0.02 | |
Record name | PENTANOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Pentanoic acid | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
... Pentanoate was metabolized to a greater extent than octanoate and did not inhibit growth. Pentanoate inhibited acetate utilization in both the inner mitochondrial and peroxisomal compartments as indicated by a reduction in the incorporation of label from [1-14-C]acetate into lipids and into CO2, but there was no difference in oxidation of [2-14-C]pyruvate when pentanoate was the fatty acid substrate as compared to octanoate. Glyconeogenesis was inhibited when pentanoate was substituted for octanoate. ... The effects of 4-pentenoic acid were essentially the same whether octanoate or pentanoate was the fatty acid substrate, i.e. inhibition of glyconeogenesis from all labeled substrates and inhibition of [2-14-C]pyruvate oxidation. | |
Record name | n-PENTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Valeric acid | |
Color/Form |
Colorless liquid | |
CAS RN |
109-52-4 | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Valeric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02406 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Valeric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valeric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZK92PJM7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | n-PENTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valeric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-30.1 °F (NTP, 1992), -34.5 °C, -34 °C | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Valeric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02406 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | n-PENTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valeric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.